molecular formula C21H21FN4O3S B6569323 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 921886-14-8

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B6569323
CAS No.: 921886-14-8
M. Wt: 428.5 g/mol
InChI Key: NDMATVHDFIPHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1H-imidazole core substituted with a hydroxymethyl group at position 5, a benzylcarbamoylmethyl group at position 1, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. The sulfur atom in the sulfanyl group may participate in hydrogen bonding or redox interactions, while the fluorophenyl substituent enhances metabolic stability and hydrophobic receptor interactions .

Properties

IUPAC Name

N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-16-6-8-17(9-7-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-4-2-1-3-5-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMATVHDFIPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : 2-({1-[2-(Benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
  • Key Difference : The phenyl ring has 2,4-difluoro substitution vs. 4-fluoro in the target compound.
  • Steric effects from the 2-fluoro group may alter binding pocket interactions in biological targets.
Compound B : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
  • Key Differences :
    • Pyridyl vs. phenyl group in the acetamide side chain.
    • Methylsulfinyl (S=O) vs. sulfanyl (S) group.
  • Impact: Pyridyl introduces basicity and hydrogen-bonding capability.
Compound C : N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
  • Key Differences :
    • Nitro group on the imidazole vs. hydroxymethyl in the target compound.
    • 4-fluorobenzyl vs. 4-fluorophenyl.
  • Benzyl vs. phenyl linkage may influence conformational flexibility and steric hindrance.

Physicochemical Properties

Property Target Compound Compound A (2,4-difluoro) Compound B (sulfinyl, pyridyl) Compound C (nitro, benzyl)
Molecular Weight ~449.5 g/mol (estimated) ~467.5 g/mol ~432.4 g/mol ~335.3 g/mol
Polar Groups Hydroxymethyl, sulfanyl Hydroxymethyl, sulfanyl Sulfinyl, pyridyl Nitro
Lipophilicity (LogP) Moderate (fluorophenyl) Higher (2,4-difluoro) Moderate (pyridyl, sulfinyl) High (nitro, benzyl)
Solubility Moderate (hydrophilic groups) Lower (increased fluorine) Higher (polar sulfinyl) Low (nitro, benzyl)

Bioactivity and Functional Implications

  • Fluorine Substitution :
    • The 4-fluorophenyl group in the target compound balances metabolic stability and hydrophobic interactions, whereas 2,4-difluorophenyl in Compound A may enhance binding to hydrophobic pockets but reduce solubility .
  • Sulfur Groups :
    • Sulfanyl (target) vs. sulfinyl (Compound B): Sulfinyl’s polarity may improve solubility but increase susceptibility to enzymatic oxidation .
  • Imidazole Modifications: Hydroxymethyl (target) vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.